molecular formula C10H14ClNO3 B2867183 ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 2044713-32-6

ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride

Cat. No.: B2867183
CAS No.: 2044713-32-6
M. Wt: 231.68
InChI Key: NHLLDNUXXVQLTF-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLLDNUXXVQLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)OC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization and formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,2-c]pyridine derivatives .

Scientific Research Applications

Potential Applications in Scientific Research

Given that "ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate" is closely related, we can infer that the hydrochloride form may share some similar applications.

  • Building Block in Chemical Synthesis: It can serve as a building block for synthesizing more complex molecules.
  • Study of Biological Activities: The compound may be studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Therapeutic Agent Research: Research may explore its potential as a therapeutic agent for various diseases.
  • Material Development: It may be used in developing new materials and chemical processes.

Chemical Reactions

The compound can undergo different types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction: Reduction reactions can convert it into different reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: It can undergo substitution reactions where one functional group is replaced by another, using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Safety Information and Supplier

  • Parchem is a supplier that provides this compound and a range of specialty chemicals worldwide .

Mechanism of Action

The mechanism of action of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Heteroatom Molecular Formula CAS Number Notable Properties/Applications
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride Ethyl carboxylate at C4, HCl salt O (furan) C₁₁H₁₆ClNO₃ Not explicitly provided Likely improved solubility due to HCl salt; potential intermediate in drug synthesis
2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride Phenyl at C2, HCl salt O (furan) C₁₃H₁₄ClNO 1909310-10-6 Increased lipophilicity from phenyl group; marketed as a life science product
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid tert-Butoxy carbonyl at C5, carboxylic acid at C4 O (furan) C₁₄H₁₇NO₅ 1249751-97-0 Bulky tert-butyl group may hinder reactivity; used as a building block in organic synthesis
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Ethyl carboxylate, Boc-protected amino, thieno ring S (thiophene) C₁₅H₂₂N₂O₄S 193537-14-3 Thiophene enhances π-electron density; potential pharmacological activity (e.g., antiplatelet)
2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride Ketone at C2, HCl salt S (thiophene) C₇H₁₀ClNOS 115473-15-9 Ketone group increases polarity; possible use in CNS drug development

Key Differences and Implications

Heteroatom Substitution: Furan vs. Thiophene: The oxygen atom in furopyridines (e.g., target compound) confers higher electronegativity and smaller atomic radius compared to sulfur in thienopyridines (e.g., CAS 193537-14-3). This difference influences electronic properties, bioavailability, and metabolic stability . Biological Activity: Thieno analogs (e.g., CAS 115473-15-9) are associated with antiplatelet activity in studies, suggesting that the target compound’s furan counterpart may exhibit distinct pharmacological profiles .

Ethyl Carboxylate vs. tert-Butoxy Carbonyl: The ethyl group in the target compound offers moderate steric hindrance and hydrolytic stability, whereas the tert-butoxy group (CAS 1249751-97-0) provides bulkier protection, often used in temporary blocking strategies .

Salt Forms :

  • Hydrochloride salts (e.g., target compound and CAS 1909310-10-6) improve crystallinity and solubility, critical for formulation in drug development .

Biological Activity

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the furo[3,2-c]pyridine scaffold. The synthesis typically involves reactions that incorporate functional groups conducive to biological activity. For instance, derivatives of furo[3,2-c]coumarins have been shown to exhibit potent antifungal and anticancer activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate. For example:

  • Cell Line Studies : Research indicates that furo[3,2-c]pyridine derivatives exhibit antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The sulforhodamine B (SRB) assay has been employed to evaluate these effects, demonstrating significant inhibition of cell growth .
  • Mechanistic Insights : The mechanism of action may involve DNA binding affinity and the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives can bind to DNA with high affinity (K1b = 8.1×103M18.1\times 10^3M^{-1}) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some furo[3,2-c]coumarins have demonstrated MIC values as low as 6.25 μg/mL against pathogens like Fusarium oxysporum and Botrytis cinerea, suggesting that this compound may share similar properties .

Case Study 1: Antifungal Activity

A study focused on the antifungal activity of related furo[3,2-c]coumarins reported promising results against several fungal strains. The derivatives displayed EC50 values ranging from 2–8 μg/mL against various pathogens . This suggests that this compound could potentially be developed into a novel antifungal agent.

Case Study 2: Antiproliferative Activity in Cancer Research

In a detailed investigation of antiproliferative effects using the SRB assay on MCF-7 and HCT-15 cell lines:

CompoundCell LineIC50 (nM)
Ethyl 4H...MCF-7700
Ethyl 4H...HCT-15900

These findings indicate that modifications to the furo[3,2-c]pyridine structure can enhance its biological activity against cancer cells .

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